molecular formula C16H16F2N2O3 B6625799 4-[[(2,2-difluoroacetyl)-(furan-2-ylmethyl)amino]methyl]-N-methylbenzamide

4-[[(2,2-difluoroacetyl)-(furan-2-ylmethyl)amino]methyl]-N-methylbenzamide

Cat. No.: B6625799
M. Wt: 322.31 g/mol
InChI Key: RQAJAUJSMGLSTN-UHFFFAOYSA-N
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Description

4-[[(2,2-difluoroacetyl)-(furan-2-ylmethyl)amino]methyl]-N-methylbenzamide is a complex organic compound characterized by the presence of a difluoroacetyl group, a furan ring, and a benzamide structure

Properties

IUPAC Name

4-[[(2,2-difluoroacetyl)-(furan-2-ylmethyl)amino]methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O3/c1-19-15(21)12-6-4-11(5-7-12)9-20(16(22)14(17)18)10-13-3-2-8-23-13/h2-8,14H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAJAUJSMGLSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(2,2-difluoroacetyl)-(furan-2-ylmethyl)amino]methyl]-N-methylbenzamide typically involves multiple steps:

    Formation of the difluoroacetyl group: This can be achieved by reacting a suitable precursor with difluoroacetic anhydride under controlled conditions.

    Introduction of the furan ring: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using a furan derivative.

    Formation of the benzamide structure: The final step involves the coupling of the difluoroacetyl-furan intermediate with N-methylbenzamide under appropriate conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[[(2,2-difluoroacetyl)-(furan-2-ylmethyl)amino]methyl]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The difluoroacetyl group can be reduced to a difluoromethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide structure can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Difluoromethyl derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-[[(2,2-difluoroacetyl)-(furan-2-ylmethyl)amino]methyl]-N-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[[(2,2-difluoroacetyl)-(furan-2-ylmethyl)amino]methyl]-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroacetyl group and furan ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-[[(2,2-difluoroacetyl)-(thiophen-2-ylmethyl)amino]methyl]-N-methylbenzamide: Similar structure but with a thiophene ring instead of a furan ring.

    4-[[(2,2-difluoroacetyl)-(pyridin-2-ylmethyl)amino]methyl]-N-methylbenzamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

4-[[(2,2-difluoroacetyl)-(furan-2-ylmethyl)amino]methyl]-N-methylbenzamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules.

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